molecular formula C6H2F7NO B14746298 3-Amino-2,4,4,5,5,6,6-heptafluorocyclohex-2-en-1-one CAS No. 1551-64-0

3-Amino-2,4,4,5,5,6,6-heptafluorocyclohex-2-en-1-one

Cat. No.: B14746298
CAS No.: 1551-64-0
M. Wt: 237.07 g/mol
InChI Key: VKYJUUSPMMVCMY-UHFFFAOYSA-N
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Description

3-Amino-2,4,4,5,5,6,6-heptafluorocyclohex-2-en-1-one is a fluorinated cyclohexenone derivative. The presence of multiple fluorine atoms in its structure imparts unique chemical properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,4,4,5,5,6,6-heptafluorocyclohex-2-en-1-one typically involves the fluorination of cyclohexenone derivatives followed by amination. One common method involves the use of fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride under controlled conditions to introduce the fluorine atoms. The resulting fluorinated cyclohexenone is then subjected to amination using ammonia or amine derivatives under appropriate conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,4,4,5,5,6,6-heptafluorocyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Amino-2,4,4,5,5,6,6-heptafluorocyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex fluorinated organic molecules.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of advanced materials, including fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Amino-2,4,4,5,5,6,6-heptafluorocyclohex-2-en-1-one involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyloxirane: Another highly fluorinated compound with similar properties.

    5-Amino-2,4,6-triiodo-N,N’-bis(2,3-dihydroxypropyl)isophthalamide: A compound with multiple halogen atoms, used in different applications.

Uniqueness

3-Amino-2,4,4,5,5,6,6-heptafluorocyclohex-2-en-1-one is unique due to its specific arrangement of fluorine atoms and the presence of an amino group. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

CAS No.

1551-64-0

Molecular Formula

C6H2F7NO

Molecular Weight

237.07 g/mol

IUPAC Name

3-amino-2,4,4,5,5,6,6-heptafluorocyclohex-2-en-1-one

InChI

InChI=1S/C6H2F7NO/c7-1-2(14)4(8,9)6(12,13)5(10,11)3(1)15/h14H2

InChI Key

VKYJUUSPMMVCMY-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(C(C(C1=O)(F)F)(F)F)(F)F)N)F

Origin of Product

United States

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